(5E)-3-butyl-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
CAS No.:
Cat. No.: VC14611437
Molecular Formula: C14H15NO2S2
Molecular Weight: 293.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H15NO2S2 |
|---|---|
| Molecular Weight | 293.4 g/mol |
| IUPAC Name | (5E)-3-butyl-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C14H15NO2S2/c1-2-3-8-15-13(17)12(19-14(15)18)9-10-4-6-11(16)7-5-10/h4-7,9,16H,2-3,8H2,1H3/b12-9+ |
| Standard InChI Key | WYSQOCWIYDTTJF-FMIVXFBMSA-N |
| Isomeric SMILES | CCCCN1C(=O)/C(=C\C2=CC=C(C=C2)O)/SC1=S |
| Canonical SMILES | CCCCN1C(=O)C(=CC2=CC=C(C=C2)O)SC1=S |
Introduction
Molecular Characterization and Structural Analysis
Chemical Identity and Nomenclature
The compound is systematically named (5E)-3-butyl-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one, adhering to IUPAC nomenclature rules. Its molecular formula is C₁₄H₁₅NO₂S₂, with a molecular weight of 293.4 g/mol. The "5E" designation indicates the trans configuration of the exocyclic double bond connecting the thiazolidinone core to the 4-hydroxyphenyl group, a feature critical for its stereoelectronic properties.
Structural Features and Electronic Properties
The molecule comprises a thiazolidin-4-one ring system, where:
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Position 3 is substituted with a butyl chain (C₄H₉), contributing to lipophilicity.
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Position 5 features a (4-hydroxyphenyl)methylidene group, introducing aromaticity and hydrogen-bonding capacity via the phenolic -OH group.
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The 2-sulfanylidene moiety (C=S) enhances electron delocalization within the heterocyclic ring .
Table 1: Comparative Molecular Properties of Select Thiazolidinone Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| (5E)-3-Butyl-5-[(4-hydroxyphenyl)methylidene] | C₁₄H₁₅NO₂S₂ | 293.4 | Butyl, 4-hydroxyphenyl |
| (5E)-5-[(4-tert-Butylphenyl)methylidene] | C₁₄H₁₅NOS₂ | 277.4 | tert-Butylphenyl |
| (5E)-3-Benzyl-5-[(2-hydroxyphenyl)methylidene] | C₁₇H₁₃NO₂S₂ | 327.42 | Benzyl, 2-hydroxyphenyl |
The 4-hydroxyphenyl group confers potential antioxidant activity, as phenolic derivatives are known scavengers of reactive oxygen species (ROS) . Quantum mechanical calculations predict that the conjugated system between the thiazolidinone core and aromatic ring enhances stability and polarizability, favoring interactions with biological targets.
Synthesis and Structural Modification
General Synthetic Pathways
Thiazolidin-4-ones are typically synthesized via heterocyclization reactions involving thioureas, α-mercapto acids, or their derivatives. For (5E)-3-butyl-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one, a plausible route involves:
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Formation of the thiazolidinone core: Condensation of butylamine with carbon disulfide and chloroacetic acid under basic conditions.
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Knoevenagel condensation: Reaction of the intermediate 3-butyl-2-sulfanylidene-thiazolidin-4-one with 4-hydroxybenzaldehyde in the presence of a base (e.g., piperidine) to introduce the methylidene group .
Table 2: Representative Synthesis Conditions for Thiazolidinone Derivatives
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Core formation | Butylamine, CS₂, chloroacetic acid | 60–75 | |
| Knoevenagel condensation | 4-Hydroxybenzaldehyde, piperidine | 45–60 |
Stereochemical Considerations
The E-configuration at the exocyclic double bond is thermodynamically favored due to reduced steric hindrance between the 4-hydroxyphenyl group and the thiazolidinone ring . Nuclear Overhauser effect (NOE) spectroscopy and X-ray crystallography of analogous compounds confirm this geometry .
Physicochemical Properties and Stability
Thermal and Photochemical Stability
Differential scanning calorimetry (DSC) of related thiazolidinones reveals decomposition temperatures above 200°C, suggesting moderate thermal stability . Photodegradation studies indicate susceptibility to UV light, necessitating storage in amber containers.
Future Research Directions
Target Identification and Mechanism of Action
Proteomic profiling and molecular docking studies are needed to identify protein targets. Potential candidates include:
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Bacterial dihydrofolate reductase (DHFR)
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Human topoisomerase II
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Antioxidant enzymes (e.g., superoxide dismutase)
Structural Optimization
Modifications to enhance bioavailability and reduce cytotoxicity could include:
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